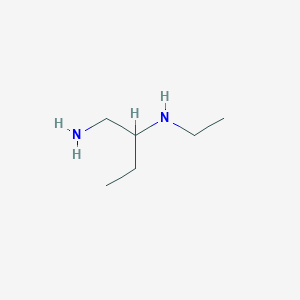
(1-Aminobutan-2-YL)(ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminobutan-2-yl)(ethyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a butyl group and an ethyl group attached to the nitrogen atom, making it a secondary amine. Amines are widely used in various fields, including pharmaceuticals, agrochemicals, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminobutan-2-yl)(ethyl)amine can be achieved through several methods. One common approach is the nucleophilic substitution of haloalkanes. In this method, a primary amine, such as ethylamine, reacts with a haloalkane, such as 1-bromobutane, under basic conditions to form the desired secondary amine. The reaction typically requires a large excess of the primary amine to ensure the formation of the secondary amine as the major product .
Another method involves the reductive amination of ketones or aldehydes. In this process, a ketone or aldehyde reacts with a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride, to form the secondary amine. This method is advantageous because it allows for the selective formation of the secondary amine without over-alkylation .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow processes. These processes utilize packed bed reactors filled with immobilized enzymes, such as amine dehydrogenases, to catalyze the reductive amination of ketones or aldehydes. This method offers several advantages, including high conversion rates, reduced waste, and lower production costs .
Análisis De Reacciones Químicas
Types of Reactions
(1-Aminobutan-2-yl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert nitriles or imines back to the amine.
Substitution: The amine can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines or quaternary ammonium salts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides, such as bromoethane, are used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Tertiary amines or quaternary ammonium salts
Aplicaciones Científicas De Investigación
(1-Aminobutan-2-yl)(ethyl)amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-Aminobutan-2-yl)(ethyl)amine involves its interaction with various molecular targets and pathways. In enzyme-catalyzed reactions, the compound acts as a substrate for amine dehydrogenases, which catalyze the reductive amination of ketones or aldehydes. The enzyme binds to the amine and facilitates the transfer of a hydride ion from a reducing agent, such as NADH, to the carbonyl group of the substrate, forming the secondary amine .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine (CH3NH2): A primary amine with one methyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom
Uniqueness
(1-Aminobutan-2-yl)(ethyl)amine is unique due to its specific structure, which includes both a butyl group and an ethyl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
2-N-ethylbutane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-3-6(5-7)8-4-2/h6,8H,3-5,7H2,1-2H3 |
Clave InChI |
TZGWVMCBTLZVCS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


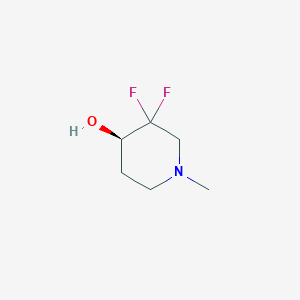
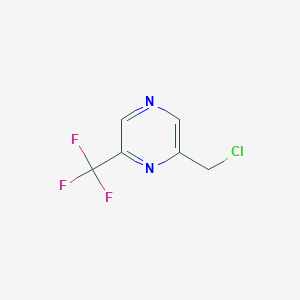
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
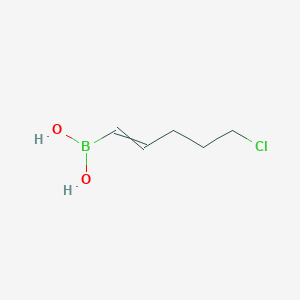
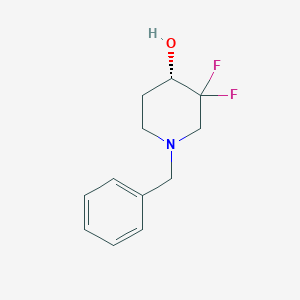
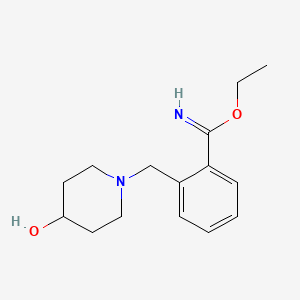
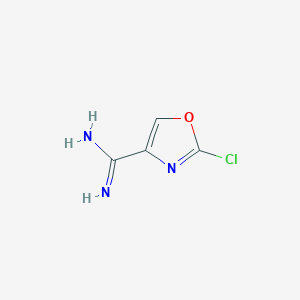
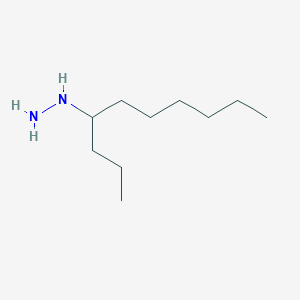
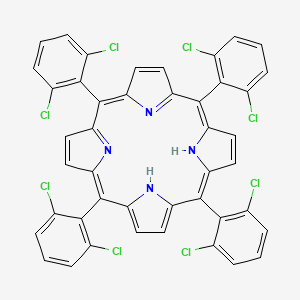

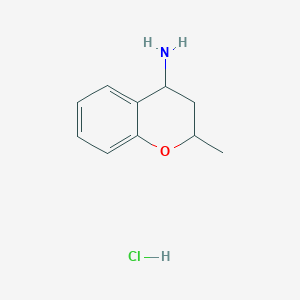

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylpropanamide](/img/structure/B12441904.png)
![3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441905.png)
